molecular formula C5H8N4O2 B056508 3,3-Dimethyl-5-oxo-3H-1,2,4-triazole-4(5H)-carboxamide CAS No. 119493-09-3

3,3-Dimethyl-5-oxo-3H-1,2,4-triazole-4(5H)-carboxamide

Cat. No.: B056508
CAS No.: 119493-09-3
M. Wt: 156.14 g/mol
InChI Key: JDRCEPLVSGXOFJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide is a heterocyclic compound with significant potential in various scientific fields. Its unique structure, characterized by a triazole ring, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide typically involves the reaction of 3,5-dimethyl-1,2,4-triazole with appropriate reagents under controlled conditions. One common method includes the dehydrogenation of methyl chloroformate to produce the desired triazole compound .

Industrial Production Methods: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as inert atmospheres, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion to oxides using oxidizing agents.

    Reduction: Reduction to corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets depend on the specific application and the biological system involved .

Properties

CAS No.

119493-09-3

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

3,3-dimethyl-5-oxo-1,2,4-triazole-4-carboxamide

InChI

InChI=1S/C5H8N4O2/c1-5(2)8-7-4(11)9(5)3(6)10/h1-2H3,(H2,6,10)

InChI Key

JDRCEPLVSGXOFJ-UHFFFAOYSA-N

SMILES

CC1(N=NC(=O)N1C(=O)N)C

Canonical SMILES

CC1(N=NC(=O)N1C(=O)N)C

Synonyms

4H-1,2,4-Triazole-4-carboxamide,3,5-dihydro-3,3-dimethyl-5-oxo-(9CI)

Origin of Product

United States

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